Clomipramine hydrochloride Clomipramine hydrochloride Clomipramine hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of clomipramine and hydrogen chloride. One of the more sedating tricyclic antidepressants, it is used for the treatment of depression as well as obsessive-compulsive disorder and phobias. It has a role as an antidepressant, a serotonergic antagonist, a serotonergic drug and an anticoronaviral agent. It contains a clomipramine(1+).
Clomipramine Hydrochloride is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. Clomipramine hydrochloride is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
A tricyclic antidepressant similar to IMIPRAMINE that selectively inhibits the uptake of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and demethylated in the liver to form its primary active metabolite, desmethylclomipramine.
See also: Clomipramine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 17321-77-6
VCID: VC20739916
InChI: InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H
SMILES: C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.[Cl-]
Molecular Formula: C19H24Cl2N2
Molecular Weight: 351.3 g/mol

Clomipramine hydrochloride

CAS No.: 17321-77-6

Cat. No.: VC20739916

Molecular Formula: C19H24Cl2N2

Molecular Weight: 351.3 g/mol

* For research use only. Not for human or veterinary use.

Clomipramine hydrochloride - 17321-77-6

CAS No. 17321-77-6
Molecular Formula C19H24Cl2N2
Molecular Weight 351.3 g/mol
IUPAC Name 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H
Standard InChI Key WIMWMKZEIBHDTH-UHFFFAOYSA-N
SMILES C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.[Cl-]
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Properties

Structure and Formula

Clomipramine hydrochloride possesses the molecular formula C19H24Cl2N2, distinguishing it from the base compound clomipramine (C19H23ClN2) . The additional chlorine atom in the hydrochloride salt affects its solubility and pharmacokinetic profile. Structurally, it features a tricyclic dibenzazepine nucleus with a 3-chloro substitution, which contributes to its unique pharmacological properties and receptor binding profile. The hydrochloride salt formation improves the compound's water solubility, facilitating pharmaceutical formulation and biological absorption.

Physical Properties

The physical characteristics of clomipramine hydrochloride influence its pharmaceutical formulation and administration routes. The compound is available for both oral and intravenous administration . While specific physical data on the hydrochloride salt is limited in the provided search results, it is known that the base compound clomipramine has a molar mass of 314.86 g/mol . The hydrochloride salt would have a correspondingly higher molecular weight due to the addition of HCl.

Analytical Characteristics

Analytical methods for detecting and quantifying clomipramine hydrochloride include gas-liquid chromatography fitted with a nitrogen detector. The extraction method for analysis is a modification of techniques developed for imipramine and desmethylclomipramine hydrochloride . Recovery rates for analytical extraction are approximately 95% for clomipramine (range 92%-97%) and 89% for desmethylclomipramine (range 85%-93%) . The coefficients of variation for clomipramine and desmethylclomipramine are 3.9% and 4.7% for intraday and 5.1% and 6.0% for interday assessments, respectively, indicating reliable analytical precision .

Pharmacological Profile

Mechanism of Action

Clomipramine hydrochloride exerts its therapeutic effects primarily through potent inhibition of serotonin and norepinephrine reuptake in the central nervous system . As a tertiary amine TCA, it demonstrates stronger serotonin reuptake inhibition compared to secondary amine TCAs like nortriptyline and desipramine . This predominant serotonergic action likely explains its particular efficacy in OCD treatment. The compound also has antagonistic effects at histamine H1-receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects, respectively .

Additional mechanisms contributing to clomipramine's effects include sodium-channel blockade and NMDA-receptor antagonism, which may explain its efficacy in treating chronic neuropathic pain . With chronic administration, clomipramine downregulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors, mechanisms that likely contribute to its antidepressant effects through increased serotonergic neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of clomipramine hydrochloride is characterized by the following parameters:

Table 1: Pharmacokinetic Properties of Clomipramine Hydrochloride

ParameterValueNotes
Bioavailability~50%Oral administration
Protein Binding96-98%High plasma protein binding
MetabolismHepaticPrimarily via CYP2D6
Primary MetaboliteDesmethylclomipraminePharmacologically active
Elimination Half-life (Clomipramine)19-37 hoursAverage 32 hours after 150 mg dose
Elimination Half-life (Desmethylclomipramine)54-77 hoursAverage 69 hours after 150 mg dose
Excretion RoutesKidney (51-60%), Feces (24-32%)Biliary elimination contributes to fecal excretion

Clomipramine hydrochloride is rapidly absorbed from the gastrointestinal tract after oral administration . The compound's elimination half-life may vary substantially with different doses due to saturable kinetics in its metabolism .

Metabolism and Elimination

Clomipramine hydrochloride undergoes extensive hepatic metabolism, primarily through N-demethylation via cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP1A2 to form its principal active metabolite, desmethylclomipramine . Secondary metabolic pathways produce additional metabolites including:

  • 8-hydroxyclomipramine (via 8-hydroxylation)

  • 2-hydroxyclomipramine (via 2-hydroxylation)

  • Clomipramine N-oxide (via N-oxidation)

  • 8-hydroxydesmethylclomipramine (from desmethylclomipramine)

  • Didesmethylclomipramine (from desmethylclomipramine via N-demethylation)

Both 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine possess pharmacological activity, though their clinical contribution remains incompletely characterized . These metabolites and their glucuronide conjugates are primarily excreted through urine (51-60%) and feces via biliary elimination (24-32%) .

Clinical Applications

Treatment of Obsessive-Compulsive Disorder

Clomipramine hydrochloride's most established and FDA-approved indication is for the treatment of obsessive-compulsive disorder . Extensive clinical research supports its efficacy in reducing obsessive and compulsive symptoms. In two pivotal double-blind studies involving 520 patients with OCD, clomipramine demonstrated significantly greater efficacy than placebo in reducing symptom severity as measured by the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) and the National Institute of Mental Health Global Obsessive Compulsive Scale .

After 10 weeks of treatment, patients receiving clomipramine showed mean reductions in Y-BOCS scores of 38% and 44% in the respective studies, compared to only 3% and 5% reductions in the placebo groups . These findings established clomipramine hydrochloride as a first-line pharmacological intervention for OCD, particularly for patients with moderate to severe symptoms.

Other Therapeutic Uses

Beyond its primary indication for OCD, clomipramine hydrochloride has demonstrated efficacy in treating various other conditions, including:

  • Panic disorder

  • Major depressive disorder

  • Trichotillomania

  • Body dysmorphic disorder

  • Chronic pain conditions

  • Premature ejaculation

  • Cataplexy associated with narcolepsy

  • Hyperacusis

The compound may also address certain fundamental features surrounding narcolepsy beyond cataplexy, particularly hypnagogic and hypnopompic hallucinations, though the evidence supporting this application is less robust .

Clinical Research Findings

Efficacy Studies in OCD Treatment

Controlled clinical trials have consistently demonstrated the superior efficacy of clomipramine hydrochloride compared to placebo in reducing obsessive-compulsive symptoms. In the two double-blind multicenter studies referenced earlier (involving 520 patients), clomipramine produced clinically significant improvements as assessed by both clinician-rated and patient-rated outcome measures . These improvements were observed across multiple domains of OCD symptomatology, including both obsessive thoughts and compulsive behaviors.

Analysis of responder rates showed that a substantially higher proportion of patients treated with clomipramine achieved clinically meaningful improvement compared to those receiving placebo. These findings have been reinforced by subsequent meta-analyses and systematic reviews that consistently position clomipramine as one of the most efficacious pharmacological treatments for OCD.

Outcome MeasureTimepointIV ClomipramineIV PlaceboStatistical Significance
CGI RespondersEnd of infusion (Day 14)21% (6/28)0% (0/18)Significant
CGI Responders1 week post-infusion43% (9/21)0% (0/18)χ²=10.0, P=0.002
CGI Responders1 month post-infusion58% (18/31)N/AOpen-label follow-up
Y-BOCS ImprovementEnd of infusion11% ± 24%3% ± 9%Non-significant
Y-BOCS Improvement1 week post-infusion17% ± 19%3% ± 12%Significant
Y-BOCS Improvement1 month post-infusion26% ± 24%N/AOpen-label follow-up

The data indicates a progressive improvement trend following IV clomipramine administration, with efficacy potentially increasing over time after the initial treatment course . Notably, 55% of patients reported that their improvement with IV clomipramine was meaningfully greater than their previous experience with oral clomipramine, with Y-BOCS improvements ranging from 26% to 72% (median 50%) .

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